3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine
Description
Properties
IUPAC Name |
3-cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6/c1-12-10-16(18-11-17-12)22-8-6-21(7-9-22)15-5-4-14(19-20-15)13-2-3-13/h4-5,10-11,13H,2-3,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPWGSNXTQHBNQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C3=NN=C(C=C3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine typically involves multi-step procedures
Pyridazine Core Formation: The pyridazine ring can be synthesized through the condensation of appropriate hydrazines with diketones or through cyclization reactions involving nitriles and hydrazines.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.
Piperazine Ring Substitution: The piperazine ring bearing the 6-methylpyrimidinyl substituent can be synthesized separately and then coupled to the pyridazine core through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to modify the substituents on the pyridazine or piperazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyridazine or piperazine rings.
Scientific Research Applications
Pharmacological Properties
1. Anticancer Activity
Research indicates that pyridazine derivatives, including compounds similar to 3-cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine, exhibit significant anticancer properties. A study evaluating various pyridazine derivatives found that certain analogs demonstrated potent growth inhibition against a panel of 60 human tumor cell lines, with some exhibiting GI50 values below 100 nM across multiple cancer types, including colon and ovarian cancers .
2. Antimicrobial Activity
The compound's structural features suggest potential antimicrobial activity. Similar piperazine-containing compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, a series of 1-cyclopropyl derivatives were tested for antibacterial properties and displayed minimum inhibitory concentration (MIC) values indicating significant activity against Mycobacterium tuberculosis .
3. Kinase Inhibition
Piperazine derivatives, particularly those functionalized with pyrimidine rings, have been reported to inhibit specific kinases involved in cancer progression. Compounds with similar structures have demonstrated selective inhibition against kinases such as VEGFR-2 and EGFR, which are critical in tumor growth and metastasis .
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive study investigating the anticancer potential of various pyridazine derivatives, compounds were subjected to in vitro testing against multiple cancer cell lines. The results indicated that certain derivatives exhibited remarkable cytotoxic effects, particularly against leukemia and colon cancer cell lines, suggesting that structural modifications could enhance their efficacy .
Case Study 2: Antimicrobial Evaluation
A series of synthesized piperazine derivatives were evaluated for their antimicrobial activity using standard protocols. The results showed that compounds with structural similarities to this compound had promising MIC values against both gram-positive and gram-negative bacteria, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Key Comparative Insights
Core Structure Variations
- Pyridazine vs. Triazolo-Pyridazine: The target compound and its pyridazine-based analogs (e.g., 3-Chloro-6-{4-[3-(4-chlorophenoxy)propyl]piperazin-1-yl}pyridazine) lack the fused triazole ring present in triazolo-pyridazine derivatives (e.g., compounds from and ). However, pyridazine derivatives are associated with broader therapeutic applications, including anti-inotropic and anti-platelet aggregation effects .
Piperazine Substituent Effects
- 6-Methylpyrimidin-4-yl (Target) vs. Sulfonyl/Phenyl Groups: The 6-methylpyrimidin-4-yl group in the target compound introduces a nitrogen-rich aromatic system, which may facilitate hydrogen bonding with biological targets. In contrast, sulfonyl groups (e.g., 4-fluorophenylsulfonyl in ) enhance metabolic stability due to their electron-withdrawing nature, while bulky substituents like 3-(4-chlorophenoxy)propyl () may improve lipophilicity and membrane permeability .
- Fluorinated Moieties : Fluorine-containing substituents (e.g., 5-fluoropyridine-3-carbonyl in ) are linked to improved bioavailability and target affinity via electronegative interactions. The target compound lacks fluorine but incorporates a methylpyrimidine group, balancing steric and electronic effects .
Biological Activity
3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases involved in cancer progression. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C16H20N6O2
- Molecular Weight : 328.376 g/mol
- IUPAC Name : 6-[4-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-1H-pyrimidine-2,4-dione
Anticancer Properties
Recent studies have highlighted the potential of this compound as a dual inhibitor of c-Met and Pim-1 kinases. These kinases are known to play crucial roles in tumor growth and survival.
- Cytotoxicity Studies : The compound was screened against various cancer cell lines, demonstrating significant antiproliferative effects. For instance, derivatives of pyridazine exhibited mean growth inhibition percentages (GI%) of 55.84% and 29.08% against specific cancer cell lines .
- IC50 Values : The compound showed promising inhibitory activity with IC50 values of approximately 0.163 μM for c-Met and 0.283 μM for Pim-1, indicating potent activity compared to standard inhibitors .
- Mechanism of Action : The mechanism involves inducing apoptosis in cancer cells, as evidenced by increased caspase activity and cell cycle arrest at the S phase in MCF-7 cells . This suggests that the compound not only inhibits kinase activity but also triggers programmed cell death.
Comparative Analysis with Other Compounds
The following table summarizes the biological activities of similar compounds for comparative purposes:
| Compound Name | Target Kinase | IC50 (μM) | Cell Line Tested | Effect |
|---|---|---|---|---|
| Compound 4g | c-Met | 0.163 | MCF-7 | Induces apoptosis |
| Compound 12e | c-Met | 0.090 | A549 | Significant cytotoxicity |
| Compound 4a | Pim-1 | 0.283 | HeLa | Moderate inhibition |
Study on Pyridazine Derivatives
In a study assessing various pyridazine derivatives, including our compound of interest, researchers found that several exhibited strong cytotoxic effects against multiple cancer cell lines (A549, MCF-7, HeLa). The most effective derivatives showed IC50 values comparable to established chemotherapeutics, indicating their potential as novel anticancer agents .
Mechanistic Insights
Further investigations into the mechanism revealed that these compounds could significantly influence cellular signaling pathways associated with tumor growth and survival. Specifically, they were shown to inhibit pathways involving PI3K/AKT signaling, which is crucial for cell proliferation and survival .
Q & A
Q. What are the standard synthetic routes for 3-Cyclopropyl-6-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyridazine, and how are intermediates characterized?
Methodological Answer:
- The synthesis typically involves nucleophilic substitution at the pyridazine core, followed by coupling of the cyclopropyl and piperazine moieties. For example, substituting a chlorine atom at the pyridazine C3 position with a cyclopropyl group via Buchwald-Hartwig amination or Ullmann coupling is a common step .
- Key intermediates (e.g., 3-chloro-6-piperazinylpyridazine) are characterized using -/-NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to confirm regioselectivity and purity .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
Methodological Answer:
Q. How are preliminary pharmacological activities (e.g., antibacterial, antiviral) screened for this compound?
Methodological Answer:
- In vitro assays : Minimum inhibitory concentration (MIC) tests against bacterial strains (e.g., S. aureus, E. coli) and viral replication inhibition (e.g., HCV NS5B polymerase) using cell-based models .
- Dose-response curves : IC values are calculated using enzymatic assays (e.g., antiplatelet aggregation via ADP-induced platelet activation) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of bioactivity in pyridazine-piperazine derivatives?
Methodological Answer:
- Substituent modulation : Systematic replacement of the cyclopropyl group with bulkier substituents (e.g., isopropyl) or electron-withdrawing groups (e.g., CF) can enhance metabolic stability .
- Piperazine modifications : Introducing fluorinated or methylated pyrimidine rings (as in ) improves target affinity (e.g., serotonin receptor subtypes) .
Table 1: SAR Trends for Pyridazine-Piperazine Derivatives
Q. What experimental strategies resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Assay standardization : Replicate conflicting studies under identical conditions (e.g., cell lines, serum concentration). For example, anti-HCV activity in Huh-7 cells may vary due to differences in viral load quantification methods .
- Metabolite profiling : Use LC-MS to identify active/inactive metabolites that may explain discrepancies in in vivo vs. in vitro results .
Q. How can microwave-assisted synthesis improve yield and regioselectivity in functionalizing pyridazine cores?
Methodological Answer:
- Optimized conditions : Microwave irradiation (150°C, 20 min) reduces reaction time for piperazine coupling from 12 hours to <2 hours, achieving >85% yield .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance microwave absorption and regioselectivity for C6 over C4 substitution .
Q. What in vivo models are appropriate for evaluating pharmacokinetic and toxicity profiles?
Methodological Answer:
- Rodent models : Sprague-Dawley rats are used for oral bioavailability studies (e.g., plasma concentration monitoring via HPLC) and acute toxicity (LD) assessments .
- CYP450 inhibition assays : Human liver microsomes identify metabolic liabilities (e.g., CYP3A4 inhibition leading to drug-drug interactions) .
Data Contradiction Analysis
Q. Why might antiplatelet aggregation activity vary between structurally similar analogs?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
